molecular formula C13H15N3 B15292320 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine

2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine

Cat. No.: B15292320
M. Wt: 213.28 g/mol
InChI Key: XFMAZEONXCSASD-UHFFFAOYSA-N
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Description

2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: This step ensures the aromatic nature of the pyrimidine ring.

    S-Methylation:

    Oxidation: Conversion to methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase 1 in humans . This enzyme is involved in the removal of the N-terminal methionine from nascent proteins, which is crucial for protein maturation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(2-phenylethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-methyl-6-(2-phenylethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H15N3/c1-10-15-12(9-13(14)16-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16)

InChI Key

XFMAZEONXCSASD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N)CCC2=CC=CC=C2

Origin of Product

United States

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